1-Ethenyl-2-methyl-4-(propan-2-yl)benzene
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Overview
Description
1-Ethenyl-2-methyl-4-(propan-2-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethenyl group, a methyl group, and a propan-2-yl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-2-methyl-4-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2-methyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro compounds, sulfonic acids, halogenated benzenes.
Scientific Research Applications
1-Ethenyl-2-methyl-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-methyl-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions where an electrophile replaces a hydrogen atom on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
1-Ethenyl-2-methyl-4-(propan-2-yl)benzene can be compared with other similar compounds such as:
- **1-Methyl-4-
Properties
CAS No. |
46064-89-5 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-ethenyl-2-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-5-11-6-7-12(9(2)3)8-10(11)4/h5-9H,1H2,2-4H3 |
InChI Key |
SZZFQWUSOBUCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)C=C |
Origin of Product |
United States |
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